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Compound of Interest

Compound Name: Hexachloropropene

Cat. No.: B155961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

hexachloropropene (C₃Cl₆), a compound with the CAS Registry Number 1888-71-7.[1][2][3][4]

[5] The information presented herein, including infrared (IR), nuclear magnetic resonance

(NMR), and mass spectrometry (MS) data, is intended to support research and development

activities.

Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for hexachloropropene in a

structured tabular format for ease of reference and comparison.

Infrared spectroscopy provides information about the vibrational modes of a molecule, which is

useful for identifying functional groups. The IR spectrum of hexachloropropene is

characterized by absorptions corresponding to its carbon-carbon and carbon-chlorine bonds.

Table 1: Infrared (IR) Spectroscopy Data for Hexachloropropene
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Wavenumber
(cm⁻¹)

Bond Type Description Reference

~2200 - 2400 C-C Triple Bond
Possible presence of

a C-C triple bond.
[6]

600 - 1400 Fingerprint Region

A complex area with

many overlapping

bands.

[6]

Note: The provided search results did not contain a detailed list of specific IR peaks and their

corresponding intensities. The data is presented based on general IR spectral regions.

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure

of organic compounds. For hexachloropropene, ¹³C NMR is the relevant technique as there

are no protons for ¹H NMR.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for Hexachloropropene

Chemical Shift
(ppm)

Carbon
Environment

Multiplicity Reference

Data not available C=C Singlet SpectraBase[7]

Data not available CCl₃ Singlet SpectraBase[7]

Data not available CCl₂ Singlet SpectraBase[7]

Note: Access to the full ¹³C NMR spectrum and specific chemical shift values on SpectraBase

requires a registered account.[7] The data presented here is based on the expected carbon

environments in the hexachloropropene molecule.

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, which helps in determining the molecular weight and elemental composition. The

mass spectrum of hexachloropropene is obtained using electron ionization (EI).[3]

Table 3: Mass Spectrometry (MS) Data for Hexachloropropene
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Mass-to-Charge
Ratio (m/z)

Relative Intensity
Proposed
Fragment

Reference

246, 248, 250, 252,

254
Major peaks

[C₃Cl₆]⁺ (Molecular

Ion)
[3][8]

211, 213, 215 Significant peaks [C₃Cl₅]⁺ [8]

176, 178, 180 Other peaks [C₃Cl₄]⁺

141, 143, 145 Other peaks [C₃Cl₃]⁺

107, 109 Other peaks [C₃Cl₂]⁺ [8]

Note: The presence of multiple peaks for each fragment is due to the natural isotopic

abundance of chlorine (³⁵Cl and ³⁷Cl).[9]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

hexachloropropene, based on standard laboratory practices and available information.

Sample Preparation:

Neat Liquid: A thin film of liquid hexachloropropene can be prepared between two

polished salt plates (e.g., NaCl), which are transparent to infrared radiation.[10]

Solution: A 10% solution of hexachloropropene in a suitable solvent like carbon

tetrachloride (CCl₄) or carbon disulfide (CS₂) can be prepared.[1] The solution is then

placed in a liquid sample cell. The choice of solvent is critical to avoid obscuring important

spectral regions.[10]

Instrument Setup:

An FTIR spectrometer is typically used.

The instrument is purged with dry air or nitrogen to minimize interference from

atmospheric water and carbon dioxide.
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A background spectrum of the empty sample holder (or the solvent) is recorded.

Data Acquisition:

The prepared sample is placed in the spectrometer's sample compartment.

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Sample Preparation:

Approximately 10-50 mg of hexachloropropene is dissolved in about 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[11][12]

The sample should be free of any solid particles.[12]

Instrument Setup:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

Data Acquisition for ¹³C NMR:

A standard ¹³C NMR experiment with proton decoupling is performed.

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which may

be higher for carbons without attached protons.

The chemical shifts are referenced to the solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Sample Introduction:
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For volatile compounds like hexachloropropene, Gas Chromatography-Mass

Spectrometry (GC-MS) is a common method.[4][8] The sample is injected into a gas

chromatograph, which separates it from any impurities before it enters the mass

spectrometer.

Ionization:

Electron Ionization (EI) is typically used. The sample molecules are bombarded with a

high-energy electron beam (usually 70 eV), causing them to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

An electron multiplier or other detector records the abundance of each ion at a specific

m/z value, generating the mass spectrum.

Visualizations
The following diagram illustrates a logical workflow for the spectroscopic analysis of a sample

of hexachloropropene to confirm its identity and purity.
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Caption: Logical workflow for the spectroscopic analysis of hexachloropropene.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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